molecular formula C11H11F4N B12948500 (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine

(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B12948500
M. Wt: 233.20 g/mol
InChI Key: LUXQAWYVSZIBGC-JTQLQIEISA-N
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Description

(2S)-2-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidine is a chiral pyrrolidine derivative of high interest in medicinal chemistry and neuroscience research. The compound features a stereogenic center in the (S) configuration, which is critical for its interaction with enantioselective biological targets such as enzymes and receptors . The molecular scaffold combines a pyrrolidine ring, a privileged structure in drug discovery noted for its three-dimensional coverage and ability to improve physicochemical parameters, with a 3-fluoro-4-(trifluoromethyl)phenyl group . This specific aromatic substitution pattern, featuring both fluorine and a trifluoromethyl group, is frequently employed in the design of bioactive molecules to modulate properties like metabolic stability, lipophilicity, and binding affinity . This chiral building block is designed for the synthesis of novel potential therapeutics, with research applications particularly in the development of central nervous system (CNS) agents. Pyrrolidine-based compounds are actively investigated as potent T-type calcium channel inhibitors (Cav3.1 and Cav3.2), which represent a promising therapeutic strategy for the treatment of neuropathic pain . The presence of the trifluoromethyl group is a common bioisosteric tactic in agrochemical and pharmaceutical discovery, as demonstrated in the development of other pyrrolidine-containing compounds like the herbicide Tetflupyrolimet . Researchers can utilize this chemical to explore structure-activity relationships (SAR), with the (S) absolute configuration being essential for optimizing the biological profile and selectivity of candidate drugs . The product is provided as a research-grade material. It is intended for use in laboratory experiments only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C11H11F4N/c12-9-6-7(10-2-1-5-16-10)3-4-8(9)11(13,14)15/h3-4,6,10,16H,1-2,5H2/t10-/m0/s1

InChI Key

LUXQAWYVSZIBGC-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=C(C=C2)C(F)(F)F)F

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Chiral Pyrrolidine Core Construction

The (2S)-pyrrolidine core is typically prepared via asymmetric synthesis or chiral resolution methods. Common approaches include:

Representative Synthetic Route (Based on Literature)

A typical synthetic sequence involves:

Detailed Experimental Conditions and Yields

Step Reagents & Conditions Notes Yield (%)
1. Formation of chiral pyrrolidine intermediate Asymmetric synthesis or chiral pool starting material Stereochemistry controlled by chiral catalyst or starting material Variable (typically >80%)
2. Pd-catalyzed cross-coupling Aryl halide (3-fluoro-4-(trifluoromethyl)phenyl bromide), Pd2(dba)3 (0.1 eq), XantPhos (0.2 eq), t-BuONa (2 eq), toluene, 110 °C, 12 h, under N2 Standard Buchwald-Hartwig amination conditions 60–85%
3. Purification Silica gel chromatography or prep-HPLC Ensures enantiomeric purity and removal of side products -

Supporting Research Findings

  • The use of XantPhos ligand and Pd2(dba)3 catalyst system is effective for coupling aryl halides with amines bearing steric and electronic complexity, such as fluorinated aromatics.
  • The reaction temperature (~110 °C) and base (t-BuONa) are critical for achieving high conversion and selectivity.
  • The stereochemistry of the pyrrolidine ring is preserved during the coupling step, as the reaction conditions are mild enough to avoid racemization.
  • Hydrophobic substituents on the pyrrolidine ring maintain biological activity, indicating that the fluorinated aromatic substituent is compatible with the pyrrolidine scaffold.
  • Alternative methods involving nucleophilic substitution or direct amination are less common due to the electron-withdrawing nature of the trifluoromethyl group, which reduces aromatic nucleophilicity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Asymmetric synthesis + Pd-catalyzed cross-coupling Chiral pyrrolidine or precursor + 3-fluoro-4-(trifluoromethyl)phenyl halide Pd2(dba)3, XantPhos, t-BuONa, toluene 110 °C, 12 h, N2 atmosphere High stereoselectivity, good yields Requires expensive catalysts, inert atmosphere
Chiral pool synthesis + nucleophilic substitution L-proline derivatives + activated fluorinated aromatic Base, solvent (e.g., DMF) Mild to moderate temperatures Uses natural chiral sources Lower yields, possible side reactions
Organocatalytic asymmetric synthesis Prochiral precursors + chiral organocatalyst Various depending on catalyst Mild conditions Avoids metal catalysts May require extensive optimization

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Overview

(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine is a fluorinated compound with significant applications in medicinal chemistry and pharmacology. Its unique structural features, including the trifluoromethyl and fluoro groups, enhance its biological activity and metabolic stability, making it a valuable candidate in drug development.

Antagonistic Properties

Research indicates that fluorinated compounds like (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine exhibit potent antagonistic activity against various biological targets. For instance, studies have shown that similar fluorinated derivatives act as effective antagonists of the human transient receptor potential vanilloid 1 (hTRPV1), which is crucial for pain perception. The structure-activity relationship (SAR) analysis demonstrated that specific hydrophobic interactions are critical for high binding potency to hTRPV1 receptors, suggesting that (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine could be optimized for enhanced efficacy in pain management therapies .

Fluorine's Role in Drug Development

Fluorine substitution is known to improve the pharmacokinetic properties of drugs by enhancing their metabolic stability and bioactivity. Approximately 25% of small-molecule drugs currently in clinical use contain fluorine atoms, and this trend is expected to increase . The introduction of fluorine often modifies lipophilicity and solubility, allowing for better absorption and distribution in biological systems.

Pain Management Research

In a study focused on the synthesis of various analogs of fluorinated compounds, researchers found that certain derivatives exhibited significantly enhanced analgesic properties compared to their non-fluorinated counterparts. For example, one compound demonstrated a Ki value of 0.2 nM against hTRPV1, indicating its potential as a lead compound for developing new analgesics . This highlights the importance of (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine as a scaffold for further exploration in pain relief medications.

Environmental Impact Studies

Research has also explored the environmental implications of fluorinated compounds, including their degradation pathways and biological effects on ecosystems. The increasing prevalence of fluorinated pharmaceuticals raises concerns about their persistence in the environment and potential toxicity . Understanding these factors is crucial for assessing the long-term impacts of compounds like (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine.

Mechanism of Action

The mechanism of action of (S)-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and trifluoromethyl groups can enhance its binding affinity and selectivity for these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table highlights key structural analogs and their similarities to the target compound, based on and other sources:

Compound Name Structural Features Similarity Score Key Properties/Applications
(2S)-2-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidine (Target) 2S-pyrrolidine; 3-fluoro, 4-CF₃ on phenyl N/A Potential CNS/agrochemical applications
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride R-pyrrolidine; 5-fluoro, 2-CH₃ on phenyl 0.74 Unknown (salt form suggests pharmaceutical use)
(S)-2-(4-Fluorophenyl)pyrrolidine hydrochloride S-pyrrolidine; 4-F on phenyl (no CF₃) 0.74 Likely lower lipophilicity vs. target
(R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride R-pyrrolidine; 2,5-diF on phenyl 0.74 Altered steric/electronic profile
GW0742 () Thiazolylmethylthio-phenoxyacetic acid; unrelated core but fluorinated aryl groups N/A PPARδ agonist; neuropharmacological research
Patent derivatives () Varied cores (imidazo-pyridines, pyrazoles) with CF₃/fluoro groups N/A Agrochemical candidates (pesticides, herbicides)

Key Structural and Functional Differences

Substituent Effects :

  • The 3-fluoro-4-CF₃ substitution on the phenyl ring in the target compound provides a unique balance of electron-withdrawing effects (enhancing stability) and hydrophobicity compared to analogs like (S)-2-(4-fluorophenyl)pyrrolidine, which lacks the CF₃ group .
  • Chirality : The 2S-configuration in the target compound may lead to distinct binding affinities compared to R-enantiomers (e.g., ), as stereochemistry often dictates pharmacological activity .

Patent compounds () with trifluoromethyl/fluoro groups on imidazo-pyridines or pyrazoles highlight the broader use of fluorinated motifs in agrochemicals, likely for pest resistance management and environmental stability .

Hydrochloride salts of analogs (e.g., ) indicate enhanced solubility, a property that may be critical for the target compound’s formulation .

Biological Activity

(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine, with the CAS number 1515459-89-8, is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes current research findings regarding its biological activity, including in vitro studies, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine is C11_{11}H11_{11}F4_{4}N. The presence of a trifluoromethyl group and a fluorine atom on the phenyl ring contributes to its unique chemical properties, potentially enhancing its biological activity through increased lipophilicity and altered electronic characteristics.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structural motifs. For instance, a study investigating various fluorinated derivatives found that certain compounds exhibited significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Specifically, compounds with a trifluoromethyl moiety demonstrated promising antibacterial activity, with minimum inhibitory concentrations (MICs) indicating both bacteriostatic and bactericidal properties .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μM)Activity Type
(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine25.9 (S. aureus), 12.9 (MRSA)Bactericidal
Compound A15.0Bacteriostatic
Compound B30.0Bactericidal

Anti-inflammatory Potential

In addition to antimicrobial properties, the compound's anti-inflammatory potential has been explored. Research indicates that specific substitutions on the phenyl ring can significantly influence the anti-inflammatory activity of related compounds. For instance, disubstituted derivatives have shown varied effects on NF-κB activity, a critical transcription factor in inflammatory responses .

Table 2: Anti-inflammatory Activity of Related Compounds

CompoundIC50_{50} (µM)Effect on NF-κB
(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine20+Decreased activity
Compound C6.5Increased activity
Compound D15.0Decreased activity

Structure-Activity Relationships (SAR)

The structure-activity relationship studies for (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine reveal that the position and type of substituents on the phenyl ring are crucial for modulating biological activity. Compounds with electron-withdrawing groups such as trifluoromethyl enhance lipophilicity and potentially increase bioavailability and potency against microbial targets .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of fluorinated pyrrolidine derivatives found that those resembling (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy.
  • Inflammation Model : In an in vivo model of inflammation, compounds similar to (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine were tested for their ability to reduce edema in rats. Results indicated a notable reduction in inflammation markers compared to control groups.

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